molecular formula C7H12BrN B14150618 4-Bromo-1-azabicyclo[2.2.2]octane CAS No. 2181-19-3

4-Bromo-1-azabicyclo[2.2.2]octane

Cat. No.: B14150618
CAS No.: 2181-19-3
M. Wt: 190.08 g/mol
InChI Key: ZUEBXWFONILVTP-UHFFFAOYSA-N
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Description

4-Bromo-1-azabicyclo[2.2.2]octane (CAS 2181-19-3) is a bicyclic organic compound with the molecular formula C₇H₁₂BrN and a molecular weight of 190.081 g/mol. Its structure consists of a bicyclo[2.2.2]octane framework, where one carbon atom is replaced by a nitrogen atom (1-aza substitution), and a bromine atom is attached at the 4-position (Figure 1). The compound’s IUPAC InChIKey is ZUEBXWFONILVTP-UHFFFAOYSA-N, and it is characterized by high rigidity due to the bicyclic system, which influences its reactivity and physicochemical properties .

Properties

IUPAC Name

4-bromo-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBXWFONILVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176226
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-19-3
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an acid-catalyzed SN2 mechanism. Quinuclidin-4-ol reacts with concentrated hydrobromic acid (47% w/w) under reflux conditions (5 hours at elevated temperatures). The hydroxyl group is protonated, facilitating its displacement by a bromide ion. The process is summarized as:
$$
\text{1-azabicyclo[2.2.2]octan-4-ol} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Key parameters include:

  • Molar ratio : 1:2.5 (quinuclidin-4-ol to HBr)
  • Solvent : Aqueous hydrobromic acid (no additional solvent required)
  • Temperature : Reflux (~120°C for 47% HBr)
  • Reaction time : 5 hours

Workup and Yield

Post-reaction, the mixture is cooled to room temperature and neutralized with 10% aqueous sodium bicarbonate to pH 8–9. The product is extracted with dichloromethane (3 × 200 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Distillation yields this compound as an oil with a 84.4% yield .

Alternative Bromination Approaches

While the acid-mediated method dominates industrial workflows, theoretical and experimental explorations of alternative pathways have been reported.

Grignard Reagent-Based Bromination

EvitaChem’s product documentation alludes to a nucleophilic substitution mechanism involving bromomethane and 1-azabicyclo[2.2.2]octane. However, this route remains poorly characterized in the literature. Hypothetically, the nitrogen’s lone pair could facilitate alkylation, but competing side reactions (e.g., over-alkylation) likely limit its practicality.

Comparative Analysis of Methods

The table below contrasts the efficacy, scalability, and practicality of the primary bromination strategies:

Method Reactants Conditions Yield Advantages Limitations
Acid-mediated bromination Quinuclidin-4-ol, HBr Reflux, 5 hours 84.4% High yield, simple setup, scalable Corrosive reagents, aqueous workup
Grignard alkylation 1-Azabicyclo[2.2.2]octane, bromomethane Not reported N/A Avoids aqueous conditions Unverified, risk of side reactions
Halogen exchange 4-Chloroquinuclidine, NaBr/LiBr Theoretical N/A Potential for solvent tuning No experimental validation

Industrial Scalability and Optimization

The acid-mediated method’s prominence stems from its operational simplicity and high yield. Key optimization strategies include:

  • Solvent selection : Aqueous HBr eliminates the need for organic solvents, reducing costs and environmental impact.
  • Temperature control : Prolonged reflux ensures complete conversion while minimizing decomposition.
  • Neutralization protocol : Gradual addition of sodium bicarbonate prevents exothermic surges during pH adjustment.

Industrial batches (e.g., 0.25 mol scale in Example 24) demonstrate consistent reproducibility, with yields exceeding 80%. However, handling concentrated HBr necessitates corrosion-resistant equipment and stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted azabicyclo[2.2.2]octanes depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: 1-Azabicyclo[2.2.2]octane.

Scientific Research Applications

4-Bromo-1-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins by forming covalent or non-covalent interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of 4-Bromo-1-azabicyclo[2.2.2]octane and Analogs
Compound Name Molecular Formula Substituents/Features Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₂BrN Bromine at C4, nitrogen at C1 190.081 Intermediate in organic synthesis
1-Bromomethyl-4-aza-1-azoniabicyclo-octane bromide C₇H₁₄BrN₂⁺·Br⁻ Bromomethyl group, quaternary ammonium 297.928 Ionic crystal structure; Br···H interactions (2.79–2.90 Å)
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid C₉H₁₁BrO₂ Bromine at C4, carboxylic acid at C1 247.09 Potential pharmaceutical intermediate
2-Oxabicyclo[2.2.2]octane C₇H₁₀O Oxygen atom at C2 110.15 Bioisostere for phenyl rings in drugs
Key Observations:

Nitrogen vs. Oxygen Substitution :

  • The nitrogen in this compound enhances basicity and hydrogen-bonding capability compared to 2-oxabicyclo[2.2.2]octane (oxygen substitution). This difference impacts solubility and reactivity in catalysis or drug design .
  • The quaternary ammonium group in 1-bromomethyl-4-aza-1-azoniabicyclo-octane bromide introduces ionic character, leading to distinct crystal-packing interactions (e.g., Br⁻···Br–C distances of 3.66 Å) .

Bromine Position and Additional Functional Groups :

  • Bromine at C4 in the parent compound contrasts with bromomethyl substitution in the quaternary ammonium analog. The latter’s bromomethyl group increases steric bulk and alters electrophilic reactivity .
  • Carboxylic acid or ester derivatives (e.g., 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid) introduce polarity, making them suitable for further derivatization in pharmaceutical synthesis .

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-1-azabicyclo[2.2.2]octane derivatives?

Methodological Answer: A robust approach involves nucleophilic substitution or radical-mediated reactions. For example, bicyclo[2.2.2]octane scaffolds can be synthesized via reactions with bromoacetonitrile under acetonitrile reflux, followed by purification via recrystallization . Key parameters include reaction time (e.g., 18 hours for brominated analogs), solvent polarity, and temperature control to minimize side products. Purity (>95%) can be verified using HPLC or GC analysis, as demonstrated in related brominated bicyclic compounds .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic validation, solid-state NMR (ssNMR) for hydrogen bonding analysis, and X-ray photoelectron spectroscopy (XPS) to confirm bromine and nitrogen bonding environments . For example, ssNMR chemical shifts (e.g., 15N signals) can identify proton transfer interactions in cocrystals, while XRD resolves steric effects from the bromine substituent .

Advanced Research Questions

Q. How does the bromine substituent influence radical-mediated rearrangements in bicyclo[2.2.2]octane systems?

Methodological Answer: Bromine’s electron-withdrawing nature stabilizes radicals, altering product distributions. For instance, in bicyclo[2.2.2]oct-5-en-2-yl radicals, bromine substitution favors equatorial over axial isomers due to torsional steering and reduced ring strain. Radical stability can be probed using EPR spectroscopy, while substituent effects are quantified via computational methods (e.g., DFT studies of cyclopropylcarbinyl radical intermediates) .

Q. How can this compound derivatives act as bioisosteres in drug design?

Methodological Answer: The bicyclo[2.2.2]octane core mimics phenyl rings with improved metabolic stability and reduced lipophilicity. For example, replacing a phenyl group with 2-oxabicyclo[2.2.2]octane in Vorinostat analogs retained activity while lowering logD by ~1 unit . Key steps include vector alignment (180° para-substitution) and validating bioisosterism via competitive binding assays and MD simulations. Computational tools like molecular docking should account for C-C distance differences (5.56 Å vs. phenyl’s 5.90 Å) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for brominated bicyclo[2.2.2]octane derivatives?

Methodological Answer: Contradictions often arise from competing steric and electronic effects. For example, bromine may enhance electrophilic reactivity but hinder hydrogen bonding. Resolve this by:

  • Conducting systematic SAR studies with halogen-substituted analogs (e.g., Cl, F).
  • Using multivariate analysis to decouple lipophilicity (logD) from steric parameters.
  • Validating hypotheses via ssNMR or XRD to map intermolecular interactions .

Q. How do hydrogen-bonding networks affect the solid-state stability of this compound cocrystals?

Methodological Answer: Strong H-bonds (e.g., N–H···O interactions) in cocrystals can be characterized via combined XRD and ssNMR. For example, dabco (1,4-diazabicyclo[2.2.2]octane) forms stable cocrystals with dicarboxylic acids, where Brønsted acid-base interactions shift 15N NMR signals by 10–15 ppm . Thermal stability is assessed via DSC, while reactivity under humidity is tested using dynamic vapor sorption (DVS).

Experimental Design Considerations

  • Synthetic Reproducibility: Use high-purity reagents (>97% by HLC/GC) to avoid byproducts .
  • Radical Stability: Optimize radical initiators (e.g., AIBN) and reaction temperatures to control rearrangement pathways .
  • Bioisostere Validation: Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) between parent and bicyclo[2.2.2]octane analogs .

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